molecular formula C14H4N2O2S2 B166097 Dithianon CAS No. 3347-22-6

Dithianon

Cat. No. B166097
CAS RN: 3347-22-6
M. Wt: 296.3 g/mol
InChI Key: PYZSVQVRHDXQSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dithianon is rapidly and intensively metabolized by a number of degradation processes . An automated online solid-phase extraction–liquid chromatography mass spectrometry (SPE–LC/MS) method was developed for the quantification of dithianon in surface water samples .


Molecular Structure Analysis

Dithianon has a molecular formula of C14H4N2O2S2 and a molecular weight of 296.32 g/mol . Its IUPAC name is 5,10-Dihydro-5,10-dioxonaphtho-[2,3-beta]-1,4-dithiine-2,3-dicarbonitrile .


Chemical Reactions Analysis

A simple and rapid method was developed for the analysis of dithianon in red pepper using HPLC-UV . The pesticide is extracted using the QuEChERS method under acidic conditions and directly analysed by LC-MS/MS in the ESI (neg.) mode without dSPE cleanup involving PSA-sorbent .


Physical And Chemical Properties Analysis

Dithianon, the pure and the technical grade active ingredient, are thermally stable solids . The compound is poorly soluble in water and hexane and soluble in toluene, dichloromethane, and acetone . It hydrolyses rapidly under neutral or alkaline conditions, is not explosive, not self-igniting, and does not burn .

Scientific Research Applications

Fungicide in Agriculture

Dithianon is a broad-spectrum fungicide used to control diseases and insect pests in various crops . It is particularly effective against fungal infections such as apple scab (Venturia inaequalis), powdery mildew (Podosphaera leucotricha), and apple canker (Nectria galligena) . It is registered for foliar spray applications in grapes, pome fruits, stone fruit, berries, spinach, lettuce, brassica crops, solanaceous crops, and rice .

Residue Analysis

Residue analysis is an important aspect of dithianon’s application. The European (EC) and the Food Safety and Standards Authority of India (FSSAI) have set maximum residue limits (MRLs) for dithianon in apple at 3.0 and 0.1 mg/kg, respectively . The method offered 0.001 mg/kg as the limit of quantification (LOQ) with >10:1 signal-to-noise ratio, identification and confirmation criteria in both matrices with both matrices with >80% recovery and <15% RSD (n=6) .

Metabolism Studies

Metabolism studies performed on rats, goats, and hens have shown that dithianon is rapidly and intensively metabolized by a number of degradation processes . It was only detected in trace amounts in tissues and/or excreta .

Mammalian Toxicology

The metabolism of dithianon residues in livestock was investigated in lactating goats and laying hens at dose rate covering the maximum dietary burdens calculated in this review . According to the results of these studies, the residue definition for enforcement and risk assessment in livestock commodities can be proposed as dithianon only .

Residues in Plants

The nature of residues in primary crops, rotational crops, processed commodities, and the stability of residues in plants are all important aspects of dithianon’s application . The magnitude of residues in primary crops, rotational crops, processed commodities, and the proposed MRLs are also significant .

Pesticide Risk Assessment

Safety And Hazards

Dithianon is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye damage and is very toxic to aquatic life with long-lasting effects . It is also suspected of causing cancer .

properties

IUPAC Name

5,10-dioxobenzo[g][1,4]benzodithiine-2,3-dicarbonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4N2O2S2/c15-5-9-10(6-16)20-14-12(18)8-4-2-1-3-7(8)11(17)13(14)19-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZSVQVRHDXQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=C(S3)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H4N2O2S2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8040270
Record name Dithianon
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Molecular Weight

296.3 g/mol
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Physical Description

Brown odorless solid; [Merck Index], Solid
Record name Dithianon
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Flash Point

Ignition temperature >300 °C
Record name DITHIANON
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Solubility

Sol in dioxane, chlorobenzene, Soluble in acetone, Solubility = 12 g/L in chloroform, 10 g/L in acetone, and 8 g/L in benzene at 20 °C; Sparingly soluble in methanol and dichloromethane, In water, 0.14 mg/L at 20 °C, 0.14 mg/L @ 20 °C (exp)
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Density

1.58 g/cu cm at 20 °C
Record name DITHIANON
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Vapor Pressure

2.03X10-11 mm Hg at 25 °C
Record name DITHIANON
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Product Name

Dithianon

Color/Form

Dark brown crystals, with a coppery luster, BROWN CRYSTALS

CAS RN

3347-22-6
Record name Dithianon
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Record name Dithianon [BSI:ISO]
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Melting Point

220 °C, 225 °C
Record name DITHIANON
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dithianon
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031780
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

60% benziothiazolinone, 2% dithianon, 4% sodium alkyl naphthalene sulfonate, 3% sodium dodecyl sulfonate, 3% ammonium sulfate, complemented to 100% with light calcium carbonate.
Quantity
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reactant
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[Compound]
Name
sodium alkyl naphthalene sulfonate
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reactant
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Synthesis routes and methods II

Procedure details

2% benziothiazolinone, 63% dithianon, 5% sodium lignosulfonate, 7% sodium methyl naphthalene sulfonate-formaldehyde condensate, 3% sodium dodecyl sulfate, complemented to 100% with diatomite.
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
sodium lignosulfonate
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Name
sodium methyl naphthalene sulfonate formaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
3,150
Citations
U Wanner, F Führ, P Burauel - Environmental pollution, 2005 - Elsevier
Degradation studies were conducted with the fungicide 14 C-dithianon under standard conditions for 64 days in soil. The compound is characterized by mineralization losses of approx. …
Number of citations: 48 www.sciencedirect.com
FJ Scariot, L Jahn, APL Delamare… - Pesticide biochemistry …, 2018 - Elsevier
… In this context, we study the effect of dithianon on the model … cerevisiae are submitted to acute dithianon treatment they … membrane potential modifications on dithianon treated cells. ROS …
Number of citations: 16 www.sciencedirect.com
M Ueoka, G Allinson, Y Kelsall, M Graymore, F Stagnitti - Chemosphere, 1997 - Elsevier
… soils, the movement of the fungicides dithianon and vinclozolin through such strongly alkaline … No leaching of either dithianon or vinclozolin occurred. Dithianon was immobilised in the …
Number of citations: 44 www.sciencedirect.com
C Ioriatti, E Pasqualini, A Toniolli - Experimental & applied acarology, 1992 - Springer
… Laboratory studies using commercial formulations of mancozeb and dithianon at … short-term tests with dithianon. These results suggest that dithianon might be considered as …
Number of citations: 34 link.springer.com
Y Lee, S Choi, KW Kim - Ecotoxicology and Environmental Safety, 2023 - Elsevier
… In this study, neurotoxic effects of Dithianon and its underlying … elegans to Dithianon, dopaminergic neurons were found to … , we observed significant Dithianon-induced increases in …
Number of citations: 3 www.sciencedirect.com
K Shi, X Wu, J Ma, J Zhang, L Zhou… - Journal of agricultural …, 2017 - ACS Publications
… The degradation of dithianon and pyraclostrobin in yams with different planting and … versus 3.1 days for dithianon and 5.4 versus 5.2 days for pyraclostrobin. Dithianon was significantly …
Number of citations: 15 pubs.acs.org
European Food Safety Authority (EFSA)… - EFSA …, 2020 - Wiley Online Library
… State, Greece, for the pesticide active substance dithianon are reported. The context of the peer … of the evaluation of the representative uses of dithianon as a fungicide on table and wine …
Number of citations: 4 efsa.onlinelibrary.wiley.com
U Wanner, F Führ, AA DeGraaf, P Burauel - Environmental pollution, 2005 - Elsevier
The fate of the 14 C-labelled fungicide dithianon in soil is … In the same way, 13 C-labelled dithianon was incubated in … The “bound” residues of the 13 C-labelled dithianon in the humic …
Number of citations: 23 www.sciencedirect.com
P Perocco, A Colacci, S Grilli - Environmental and molecular …, 1993 - Wiley Online Library
Cytotoxic and cell transforming activities of the pesticides cyanazine, diflubenzuron, dithianon, procymidone, and vinclozolin were investigated in vitro by utilizing the BALB/c 3T3 cell …
Number of citations: 32 onlinelibrary.wiley.com
T Tian, F Qiu, K Dong, D Yang - Toxicological & Environmental …, 2012 - Taylor & Francis
… The proposed method has been successfully applied for the determination of dithianon … -CD complex with dithianon. It is the goal of this study to clarify whether or not dithianon forms an …
Number of citations: 9 www.tandfonline.com

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